molecular formula C23H16O6 B2664266 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate CAS No. 302951-03-7

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate

Cat. No.: B2664266
CAS No.: 302951-03-7
M. Wt: 388.375
InChI Key: AWFHGEHRFCYAFC-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is a synthetic chromen-4-one derivative of interest in several scientific research fields . As a member of the chromenone family, it serves as a valuable building block in organic synthesis and medicinal chemistry for the construction of more complex molecular architectures . In biological research, structurally similar compounds have been studied for their potential to interact with cellular signaling pathways . Some analogues are investigated as chemical inhibitors in processes like cellular differentiation and for potential effects on proliferating cells, indicating its relevance in basic pharmacological and disease mechanism studies, including in cancer, inflammatory disorders, and fibrosis . The mechanism of action for this class of compounds may involve the modulation of key molecular targets and signaling pathways, potentially leading to effects on gene expression related to inflammation and cell proliferation . Researchers value this compound for its potential antioxidant properties, which may be attributed to its ability to scavenge free radicals and mitigate oxidative stress in experimental models . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6/c1-26-16-7-9-17(10-8-16)28-21-14-27-20-13-18(11-12-19(20)22(21)24)29-23(25)15-5-3-2-4-6-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFHGEHRFCYAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with the chromenone intermediate.

    Benzoate Esterification: The final step involves the esterification of the chromenone derivative with benzoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives under the influence of strong oxidizing agents.

    Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in mechanistic studies.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including those involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate and its analogs:

Compound Name Substituents on Chromenone Ester Group Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 3-(4-Methoxyphenoxy) Benzoate C23H16O6* 400.37* Inferred moderate lipophilicity -
3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoate 3-(4-Methoxyphenoxy) 4-Chlorobenzoate C23H15ClO6 422.82 High lipophilicity (Cl substitution); screening compound
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate 3-(2-Methoxyphenyl) 4-Methylbenzoate C24H18O6 402.40 Stable AChE/BChE inhibition; BBB permeability
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate 3-(4-Chlorophenyl) 3-Methoxybenzoate C23H15ClO5 406.80 High XLogP3 (5.2); chloro enhances stability
3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl 4-methoxybenzoate 3-(4-Methoxyphenyl), 2-methyl 4-Methoxybenzoate C24H20O7 416.13 Increased steric bulk; synthetic accessibility

*Hypothetical values based on structural similarity.

Key Observations:

Chlorine substitution (e.g., 4-chlorobenzoate in ) increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

The methyl group in 4-methylbenzoate () contributes to steric effects without significantly altering logP, balancing lipophilicity and metabolic stability .

Drug-Like Properties :

  • Most analogs comply with Lipinski’s rule (molecular weight <500, logP <5), ensuring oral bioavailability .
  • The target compound’s unsubstituted benzoate may offer intermediate lipophilicity (XLogP ~3.5–4.0), positioning it between the more polar 3-methoxybenzoate () and the highly lipophilic 4-chlorobenzoate ().

Biological Activity

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is an organic compound classified under chromen-4-one derivatives. Its complex structure includes a chromenone core, a benzoate moiety, and a methoxyphenoxy substituent, which endows it with distinctive chemical and biological properties. This article delves into the biological activities associated with this compound, synthesizing findings from various studies.

Overview of Biological Activities

Research indicates that 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate exhibits several biological activities, including:

  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses through various pathways, although specific mechanisms remain to be fully elucidated.
  • Antioxidant Properties : Its ability to scavenge free radicals contributes to its antioxidant activity, which is vital for protecting cells from oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

The precise mechanism of action for 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate is not fully characterized. However, it is believed to interact with specific molecular targets and pathways, potentially involving:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or metabolic processes.
  • Receptor Modulation : It could modulate the activity of cell surface or intracellular receptors.
  • Gene Expression Alteration : There is potential for influencing the expression of genes associated with various biological processes.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl benzoateSimilar core with trifluoromethyl groupEnhanced lipophilicity due to trifluoromethyl substitution
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-methylbenzoateMethyl group on the benzoateSlightly altered electronic properties
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-chlorobenzoateChlorine atom instead of methylPotentially different reactivity patterns due to electronegative chlorine

Case Studies and Research Findings

Several studies have explored the biological activity of chromone derivatives, including those related to 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate:

  • Anti-Alzheimer's Activity : Research on related chromone compounds has demonstrated inhibitory effects against cholinesterase enzymes (AChE and BChE), which are significant in Alzheimer's disease pathology. For example, compounds exhibiting dual inhibitory effects against these enzymes have shown promise in alleviating cognitive symptoms associated with Alzheimer's .
  • Cytotoxicity Studies : In vitro studies on similar chromone derivatives have indicated varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells. These findings suggest a potential avenue for therapeutic applications in oncology .

Future Directions

Given the preliminary findings on the biological activities of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate, future research should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to better understand its therapeutic potential.
  • Structure–Activity Relationship (SAR) Investigations : Exploring how modifications to its structure can enhance biological activity or selectivity.

Q & A

Basic Research Questions

Q. What optimized synthetic routes are recommended for 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves esterification of the chromen-4-one core with benzoic acid derivatives under reflux conditions. Key steps include coupling the 4-methoxyphenoxy group via nucleophilic substitution (e.g., using K₂CO₃ as a base in DMF) and optimizing temperature (60–80°C) to minimize byproducts like unreacted intermediates . Catalysts such as DMAP or HOBt can improve ester bond formation efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products.

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation and purity assessment?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in the chromenone ring) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity (>95%) and detect trace impurities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 420.39) .

Q. What initial biological screening approaches are recommended for evaluating bioactivity?

  • Methodology : Conduct in vitro assays targeting enzymes (e.g., kinases, cyclooxygenases) or receptors (e.g., estrogen receptors) due to structural similarities to bioactive chromenones . Use cell viability assays (MTT/WST-1) for cytotoxicity screening at concentrations 1–100 µM. Dose-response curves (IC₅₀ calculations) and positive controls (e.g., doxorubicin for anticancer assays) are essential .

Advanced Research Questions

Q. How do substituent patterns (e.g., methoxyphenoxy vs. halogenated groups) influence interactions with biological targets?

  • Methodology : Compare binding affinities via molecular docking (AutoDock Vina) against targets like DNA topoisomerases. For example, methoxy groups enhance solubility and π-π stacking, while halogens (e.g., Cl in ) increase electrophilicity and enzyme inhibition . Validate with SPR (surface plasmon resonance) to measure dissociation constants (KD).

Q. What computational methods predict the compound’s reactivity and stability under physiological conditions?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron distribution and reactive sites (e.g., carbonyl groups prone to hydrolysis) .
  • MD Simulations : Simulate solvation in water/lipid bilayers to predict membrane permeability (logP ~3.2) and metabolic stability .

Q. How can discrepancies between in vitro efficacy and in vivo performance be resolved?

  • Methodology :

  • ADME Studies : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models. Use LC-MS/MS to quantify plasma concentrations post-administration .
  • Metabolite Identification : Incubate with liver microsomes to identify phase I/II metabolites (e.g., demethylation of the methoxy group) .

Methodological Notes

  • Synthesis Optimization : Use Dean-Stark traps for azeotropic removal of water in esterification steps to shift equilibrium toward product formation .
  • Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), X-ray diffraction resolves absolute configuration .
  • Toxicity Screening : Include Ames tests for mutagenicity and hERG channel assays to assess cardiac risk .

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